2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine
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Overview
Description
2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine is a complex organic compound that features a pyridine ring substituted with a tert-butyl group and a boronate ester. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine typically involves the following steps:
Formation of the pyridine ring: This can be achieved through various methods, including cyclization reactions.
Introduction of the tert-butyl group: This is usually done via alkylation reactions using tert-butyl halides.
Boronate ester formation: The boronate ester can be introduced through reactions with boronic acids or boronates under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. This might include continuous flow reactions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions might target the pyridine ring or the boronate ester.
Substitution: The tert-butyl and boronate ester groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Could be a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with a halide under palladium catalysis to form a new carbon-carbon bond. The molecular targets and pathways involved would be specific to the reaction conditions and the substrates used.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)-5-bromopyridin-4-amine: Similar structure but with a bromine atom instead of the boronate ester.
2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar boronate ester but with a benzene ring instead of pyridine.
Uniqueness
The presence of both a tert-butyl group and a boronate ester on the pyridine ring makes 2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine unique. This combination of functional groups can provide unique reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C15H25BN2O2 |
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Molecular Weight |
276.18 g/mol |
IUPAC Name |
2-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine |
InChI |
InChI=1S/C15H25BN2O2/c1-13(2,3)12-8-11(17)10(9-18-12)16-19-14(4,5)15(6,7)20-16/h8-9H,1-7H3,(H2,17,18) |
InChI Key |
NZKRGNFPWGPMRF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2N)C(C)(C)C |
Origin of Product |
United States |
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